molecular formula C17H27N3O4 B8185095 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate

Cat. No.: B8185095
M. Wt: 337.4 g/mol
InChI Key: PTASEALBNBUKJT-UHFFFAOYSA-N
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Description

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a synthetic amidine derivative characterized by a phenyl ring substituted with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine and an acetamidine moiety. The acetate salt form enhances solubility and stability, making it suitable for applications in organic synthesis and pharmaceutical research. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTASEALBNBUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Phenylacetamide Intermediate

The initial step involves preparing the 4-(2-aminoethyl)phenylacetamide backbone. A widely adopted method starts with p-phenylenediamine (PPD), which undergoes selective mono-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 12–24 hours . This reaction yields NH₂-Ph-NH-Boc (1 ) with 65–75% yield after column chromatography, avoiding di-Boc byproduct formation through stoichiometric control (0.5 equiv. Boc₂O) . Subsequent acylation with acetyl chloride in tetrahydrofuran (THF) at −50°C to 0°C produces N-Boc-4-(2-acetamidoethyl)aniline (2 ), which is deprotected using trifluoroacetic acid (TFA) in DCM to generate 4-(2-aminoethyl)phenylacetamide hydrochloride .

Table 1 : Optimization of Phenylacetamide Intermediate Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
Boc ProtectionBoc₂O (0.5 eq), DCM0–25°C12–2465–75
AcylationAcCl, THF, Et₃N−50–0°C2–482–88
DeprotectionTFA:DCM (1:1 v/v)RT1–290–95

Introduction of the Boc-Protected Aminoethyl Group

The aminoethyl side chain is installed via nucleophilic aromatic substitution or palladium-catalyzed coupling. Patent US7547789B2 discloses a regioselective alkylation using 2-bromoethylamine hydrobromide and K₂CO₃ in dimethylformamide (DMF) at 60°C for 8 hours, achieving 78% yield of 4-(2-aminoethyl)phenylacetamide . Boc protection is then performed using Boc₂O (1.2 equiv.) in THF/H₂O (1:1) with NaHCO₃ (3.0 equiv.) at 0°C, followed by 12-hour stirring at room temperature . This two-step sequence affords N-Boc-4-(2-aminoethyl)phenylacetamide (3 ) in 85–90% yield .

Acetamidine Formation via Amidination

Conversion of the acetamide to acetamidine is critical. A Pinner reaction approach treats 3 with HCl gas in anhydrous methanol at −20°C for 6 hours, forming the imidate intermediate, which is subsequently ammonolyzed with NH₃ in ethanol at 25°C for 24 hours . Alternatively, direct amidination using trimethylaluminum (Me₃Al) and ammonium chloride in toluene at 110°C for 8 hours achieves 75–80% conversion . The Boc group remains stable under these conditions, as confirmed by ¹H-NMR monitoring .

Table 2 : Comparison of Amidination Methods

MethodReagentsConditionsYield (%)
Pinner ReactionHCl/MeOH, NH₃/EtOH−20°C → 25°C70–75
Me₃Al-MediatedMe₃Al, NH₄Cl, Toluene110°C, 8 h75–80

Acetate Salt Formation and Purification

The final step involves salt formation with acetic acid. Crude 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine is dissolved in ethyl acetate and treated with glacial acetic acid (1.05 equiv.) at 0°C for 2 hours . Precipitation yields the acetate salt with >95% purity after recrystallization from ethanol/water (3:1 v/v) . X-ray diffraction analysis confirms the salt’s monoclinic crystal structure (space group P2₁/c), stabilized by N–H···O hydrogen bonds between the amidine and acetate ions .

Scalability and Industrial Adaptations

Kilogram-scale synthesis reported in PMC7221908 uses continuous flow reactors for Boc protection (residence time: 30 min, 70°C) and enzymatic amidination (Caldariomyces fumago chloroperoxidase, pH 5.0, 35°C), reducing reaction times by 40% compared to batch processes . Process analytical technology (PAT) tools, including in-line FTIR and HPLC, enable real-time monitoring of intermediates .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: NaOCH3, LiAlH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features an acetamidine functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various chemical reactions and biological assays.

Medicinal Chemistry

Hypoxia-Activated Prodrugs:
One of the notable applications of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is in the development of hypoxia-activated prodrugs. These prodrugs are designed to selectively target hypoxic tumor cells while sparing normal tissues. Research has shown that compounds like this can be activated under low oxygen conditions, releasing active drugs that induce apoptosis in cancer cells .

Case Study:
In a pre-clinical study, a derivative of this compound was tested on tumor xenografts, demonstrating significant growth delay effects. The pharmacokinetic analysis confirmed the presence of therapeutic concentrations within the hypoxic tumor microenvironment, supporting its potential for clinical development in cancer therapy .

Enzyme Inhibition

Acetylcholinesterase Inhibitors:
Research indicates that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. By inhibiting this enzyme, these compounds can potentially increase acetylcholine levels in the brain, thus improving cognitive function .

Case Study:
In vitro assays have shown that certain derivatives of this compound can significantly inhibit acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease . The structure-activity relationship studies further elucidated the modifications required to enhance inhibitory potency.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Preliminary findings suggest that similar compounds demonstrate significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .

Synthesis and Development

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Protecting Group Strategy: The N-Boc group is introduced to protect the amine functionality during subsequent reactions.
  • Formation of Acetamidine: The acetamidine moiety is formed through condensation reactions with appropriate carbonyl compounds.

This multi-step synthesis allows for the generation of various analogs, which can be screened for biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate Boc-protected amine, acetamidine, acetate C₁₈H₂₆N₄O₄ 362.43
2-(4-carbamimidoylmethylphenyl)acetamidine Two acetamidine groups C₁₀H₁₄N₄ 190.24
Acetamidine hydrochloride Acetamidine, hydrochloride salt C₂H₆N₂·HCl 94.54

Key Observations :

  • The Boc-protected compound introduces steric bulk and acid-labile protection, unlike the unprotected amidines in the other compounds.
  • The acetate salt improves crystallinity compared to free-base amidines .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility Profile Stability Profile
This compound Soluble in DMSO, methanol; low water solubility Stable in basic conditions; Boc deprotects in acid
2-(4-carbamimidoylmethylphenyl)acetamidine Soluble in polar aprotic solvents Prone to oxidation and hydrolysis
Acetamidine hydrochloride Highly water-soluble Hygroscopic; stable when dry

Key Findings :

  • The Boc group in the target compound reduces polarity, limiting water solubility but enhancing compatibility with organic synthesis workflows .
  • Unprotected amidines (e.g., 2-(4-carbamimidoylmethylphenyl)acetamidine) exhibit higher reactivity but require careful handling to avoid decomposition .

Research Findings and Practical Considerations

    Biological Activity

    2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

    Chemical Structure and Synthesis

    The compound features a Boc-protected amino group, which is significant for its biological activity. The synthesis typically involves the acylation of amines and subsequent modification to achieve the desired structure. The presence of the acetamidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition.

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    • Antibacterial Activity : Preliminary studies have indicated that derivatives of acetamidine compounds exhibit antibacterial properties. For instance, a related compound demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with a notable minimum inhibitory concentration (MIC) observed at varying concentrations .
    • Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cell lines. A study on related amidoximes showed that modifications to the Boc group influenced cytotoxicity levels, suggesting that similar trends may be observed with this compound .
    • Enzyme Inhibition : The compound's structure indicates potential as an inhibitor for enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cellular signaling pathways. Inhibitors of nSMase2 have been linked to therapeutic effects in neurodegenerative diseases .

    Case Studies

    • Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for antibacterial activity. The results indicated that specific modifications to the phenyl ring enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed improved efficacy .
    • Cytotoxicity Assessment : In a comparative study, various Boc-protected amidines were assessed for their cytotoxic effects on L-6 cells. Results indicated that while some derivatives exhibited moderate selectivity, others showed significant cytotoxicity at lower concentrations, suggesting a need for further optimization of the Boc group .

    Data Tables

    CompoundMIC (µg/mL)Cytotoxicity (L-6 IC50 µM)Selectivity Index
    12517.200.73
    250129.45.18
    31078.007.80

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies highlight the importance of substituents on the phenyl ring and the Boc group in modulating biological activity. Modifications can lead to significant changes in potency and selectivity:

    • Phenyl Substituents : Electron-donating groups generally enhance antibacterial activity.
    • Boc Group Modifications : Alterations can lead to varying levels of cytotoxicity, indicating that careful design is crucial for optimizing therapeutic potential.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate?

    • Methodology :

    • Step 1 : Begin with Boc-protection of the ethylamine group to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate in a basic solvent like THF or dichloromethane .
    • Step 2 : Coupling the Boc-protected ethylamine to the phenyl ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on substituent reactivity .
    • Step 3 : Acetamidine formation via reaction of the nitrile intermediate with ammonia or ammonium acetate in ethanol under reflux, followed by acetylation with acetic anhydride .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethyl acetate .

    Q. How can spectroscopic methods confirm the compound’s structural integrity?

    • UV-Vis Spectroscopy : Confirm conjugation in the aromatic-acetamidine system via λmax ~255 nm (similar to acetamidine derivatives in ) .
    • NMR :

    • <sup>1</sup>H NMR : Look for Boc-group protons at δ 1.4 ppm (singlet, 9H), aromatic protons (δ 7.2–7.8 ppm), and acetamidine NH signals (δ 8.0–8.5 ppm) .
    • <sup>13</sup>C NMR : Verify Boc carbonyl (δ 155 ppm) and acetamidine carbons (δ 165–170 ppm) .
      • Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> peaks matching the molecular formula (C18H26N3O4·CH3COOH) with fragmentation patterns confirming the Boc and acetamidine groups .

    Q. What purification techniques are effective for isolating this compound?

    • Recrystallization : Use ethyl acetate as the solvent (boiling point ~77°C) to achieve high-purity crystals. Cooling rates should be controlled to avoid amorphous precipitates .
    • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for analytical-scale purification. For larger scales, flash chromatography with silica gel and ethyl acetate/methanol (95:5) is recommended .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

    • Crystal Growth : Dissolve the compound in ethyl acetate and slowly evaporate the solvent at 4°C to obtain single crystals suitable for diffraction .
    • Data Collection : Use a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Collect data up to θ = 30.2° to ensure high-resolution reflections .
    • Refinement : Apply SHELXL-97 for structure solution. Expect R1 values <0.05 and wR2 <0.15 for reliable models. Key parameters include torsional angles (e.g., phenyl-Boc dihedral angle ~7–10°) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the lattice) .

    Q. How does the Boc group influence the compound’s stability under varying pH conditions?

    • Acidic Conditions (pH <3) : Rapid deprotection of the Boc group occurs, forming a primary amine. Monitor via <sup>1</sup>H NMR (disappearance of δ 1.4 ppm signal) .
    • Neutral/Basic Conditions (pH 7–12) : The Boc group remains stable. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC .
    • Mitigation Strategies : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .

    Q. How to address contradictions in computational vs. experimental dipole moment data?

    • Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate the dipole moment. Compare with experimental values derived from dielectric constant measurements in ethyl acetate .
    • Discrepancy Analysis : If deviations exceed 10%, re-evaluate solvent effects (e.g., polarizability of acetonitrile vs. ethyl acetate) or conformational flexibility in the acetamidine moiety .

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